molecular formula C25H21N3O7 B12058338 2-Methoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate CAS No. 477728-79-3

2-Methoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate

Cat. No.: B12058338
CAS No.: 477728-79-3
M. Wt: 475.4 g/mol
InChI Key: IHNVJSYRANVWGA-DLVCOAMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate is a complex organic compound with the molecular formula C25H21N3O7 and a molecular weight of 475.462 g/mol . This compound is known for its unique structure, which includes a methoxy group, a nitrophenoxy group, and a phenylacrylate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-Methoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves multiple steps. One common method includes the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid . This intermediate is then reacted with hydrazine to form the carbohydrazide derivative. The final step involves the esterification of the carbohydrazide with 2-methoxy-4-hydroxybenzaldehyde and 3-phenylacrylic acid under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and phenylacrylate groups contribute to the compound’s overall stability and reactivity, allowing it to participate in different biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 2-Methoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate include:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that are valuable for various research applications.

Properties

CAS No.

477728-79-3

Molecular Formula

C25H21N3O7

Molecular Weight

475.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C25H21N3O7/c1-33-23-15-19(11-13-22(23)35-25(30)14-12-18-7-3-2-4-8-18)16-26-27-24(29)17-34-21-10-6-5-9-20(21)28(31)32/h2-16H,17H2,1H3,(H,27,29)/b14-12+,26-16+

InChI Key

IHNVJSYRANVWGA-DLVCOAMMSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.